

Application Notes and Protocols for Gadolinium-148 in Nuclear Physics Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gadolinium-148**

Cat. No.: **B1240889**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Gadolinium-148 (^{148}Gd) is a synthetic radioisotope of gadolinium with a significant role in nuclear physics research. Its long half-life and distinct alpha decay characteristics make it a valuable tool for a variety of applications, including the calibration of alpha spectrometers, as a tracer in nuclear reactions, and in studies of nuclear structure. This document provides detailed application notes and protocols for the use of ^{148}Gd in these key areas.

Properties of Gadolinium-148

Gadolinium-148 is an alpha-emitting radionuclide. Its decay properties are crucial for its applications in nuclear physics. A summary of its key characteristics is presented in the table below.

Property	Value	Reference
Half-life ($t_{1/2}$)	74.6 ± 3.0 years	[1]
Decay Mode	Alpha (α)	[1]
Alpha Decay Energy	3.183 MeV	[2]
Daughter Nuclide	^{144}Sm (Samarium-144)	[3]
Spin and Parity	0+	[3]
Production Methods	Proton-induced spallation of Tantalum (Ta) or Tungsten (W) targets. [1] Alternative routes include charged particle-induced reactions on Samarium (Sm) and Europium (Eu) targets. [4]	

Application: Alpha Spectrometer Calibration

Gadolinium-148 serves as an excellent calibration source for alpha spectrometers due to its long half-life, which ensures a stable emission rate over extended periods, and its well-defined monoenergetic alpha emission.

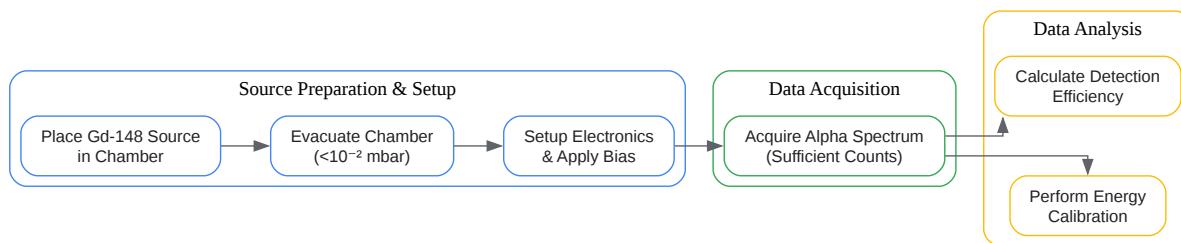
Application Note

Accurate energy and efficiency calibration of alpha spectrometers is fundamental for the quantitative analysis of alpha-emitting radionuclides. ^{148}Gd provides a precise energy peak at 3.183 MeV, allowing for a reliable energy calibration. Furthermore, its known activity can be used to determine the detection efficiency of the spectrometer system. A combined ^{148}Gd / ^{244}Cm source can cover a broader energy range for calibration.[\[5\]](#)

Experimental Protocol: Energy and Efficiency Calibration

This protocol outlines the steps for calibrating an alpha spectrometer using a ^{148}Gd source.

Materials:


- ^{148}Gd alpha source of known activity (electrodeposited on a stainless steel or platinum disk)
- Alpha spectrometer (including vacuum chamber, silicon detector, preamplifier, amplifier, and multi-channel analyzer - MCA)
- Vacuum pump
- NIM bin and power supply
- Data acquisition software

Protocol:

- Source Preparation and Placement:
 - Handle the ^{148}Gd source with care using tweezers.
 - Place the source in the center of the sample holder within the vacuum chamber.
 - Ensure a fixed and reproducible source-to-detector distance. This distance is critical for efficiency calculations. A typical starting distance is a few centimeters.
- System Setup and Evacuation:
 - Connect the detector to the preamplifier and the subsequent electronics.
 - Close the vacuum chamber and evacuate it to a pressure below 10^{-2} mbar to minimize energy loss of the alpha particles in the air.
- Data Acquisition:
 - Apply the recommended bias voltage to the detector.
 - Set the acquisition time on the MCA to accumulate sufficient counts in the 3.183 MeV peak for good statistical accuracy (e.g., 10,000 counts).
 - Start the data acquisition.

- Energy Calibration:
 - Identify the centroid of the ^{148}Gd peak in the MCA spectrum.
 - Use a two-point calibration if another alpha source with a different energy (e.g., ^{241}Am with 5.486 MeV) is available, or a single-point calibration if only ^{148}Gd is used, assuming a linear response of the electronics.
 - Create a calibration curve of channel number versus energy.
- Efficiency Calibration:
 - Determine the net counts in the ^{148}Gd peak by subtracting the background.
 - Calculate the detection efficiency (ε) using the following formula: $\varepsilon = (\text{Net Counts} / \text{Acquisition Time}) / \text{Activity of the } ^{148}\text{Gd source}$
 - The efficiency is dependent on the solid angle subtended by the detector, which is a function of the source-to-detector distance and the active areas of the source and detector.[6]

Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for alpha spectrometer calibration using a ^{148}Gd source.

Application: Tracer in Nuclear Reactions

Gadolinium-148 can be used as a tracer to study the products of nuclear reactions, particularly in high-energy spallation reactions.

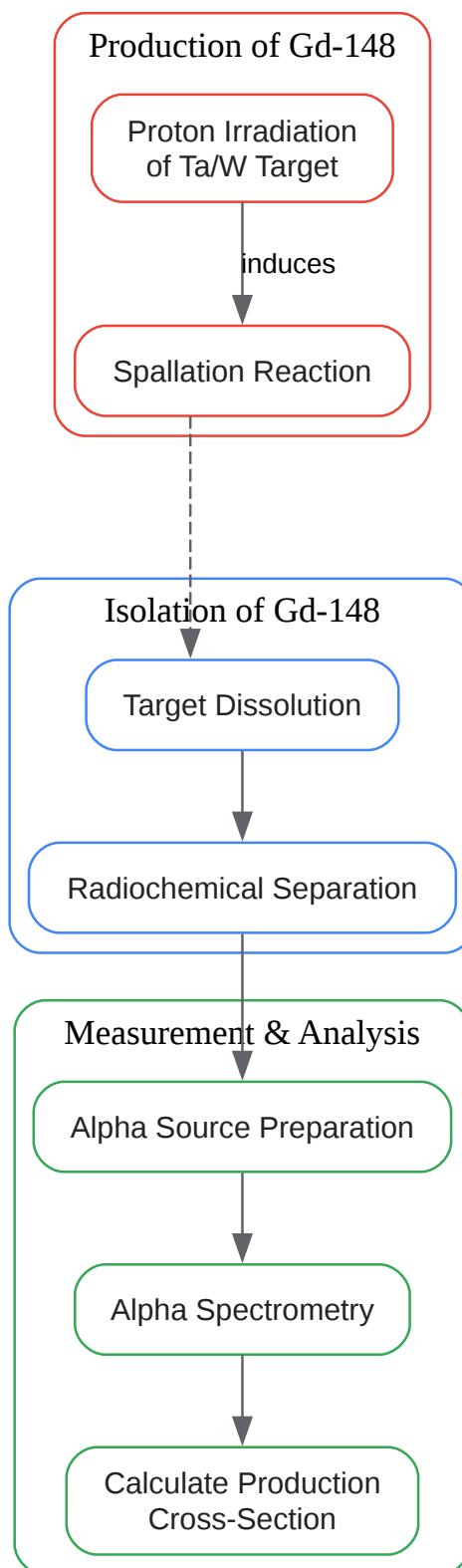
Application Note

In proton-induced spallation of heavy targets like tantalum and tungsten, a wide range of radionuclides are produced.^[7] ^{148}Gd is one such product, and due to its distinct alpha decay, it can be isolated and measured to determine its production cross-section. This information is vital for understanding the spallation process, for designing spallation neutron sources, and for estimating the long-lived radioactivity produced in accelerator components.^[7]

Experimental Protocol: Measuring ^{148}Gd Production Cross-Section

This protocol describes a method to measure the production cross-section of ^{148}Gd from a proton-irradiated tantalum target.

Materials:


- High-energy proton beam (e.g., from a cyclotron or synchrotron)
- Thin tantalum (Ta) target foils
- Radiochemical separation laboratory with fume hoods and shielded containers
- Chemical reagents for dissolution and separation (e.g., HF, HNO_3 , HCl, ion-exchange resins)
- Alpha spectrometer
- Gamma spectrometer (for monitoring separation process)
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for quantitative analysis

Protocol:

- Target Irradiation:

- A thin Ta foil is irradiated with a high-energy proton beam of known flux for a defined period.
- The proton beam flux is typically monitored using a standard reaction like $^{27}\text{Al}(\text{p},\text{x})^{22}\text{Na}$ on an aluminum foil placed in the beamline.[7]
- Target Dissolution:
 - After a suitable cooling period, the irradiated Ta target is dissolved. This is a critical step and often involves a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) in a platinum or Teflon beaker under a fume hood.[8]
- Radiochemical Separation:
 - A multi-step chemical separation procedure is employed to isolate the gadolinium fraction from the bulk tantalum and other spallation products.[8][9]
 - This typically involves precipitation and ion-exchange chromatography.[8][9]
 - The separation process can be monitored using gamma-emitting tracers to determine the chemical yield.[8]
- Source Preparation:
 - The purified gadolinium fraction is used to prepare a thin source for alpha spectrometry, for example, by electrodeposition or microprecipitation onto a suitable backing disk.
- Alpha Spectrometry and Data Analysis:
 - The activity of ^{148}Gd in the prepared source is measured using a calibrated alpha spectrometer.
 - The total number of ^{148}Gd atoms produced in the target is calculated from the measured activity and the known half-life.
 - The production cross-section (σ) is then calculated using the formula: $\sigma = N / (\Phi * n * t)$ where N is the number of ^{148}Gd atoms produced, Φ is the proton flux, n is the number of target atoms per unit area, and t is the irradiation time.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Logical workflow for using ^{148}Gd as a tracer in a spallation reaction.

Application: Nuclear Structure Studies

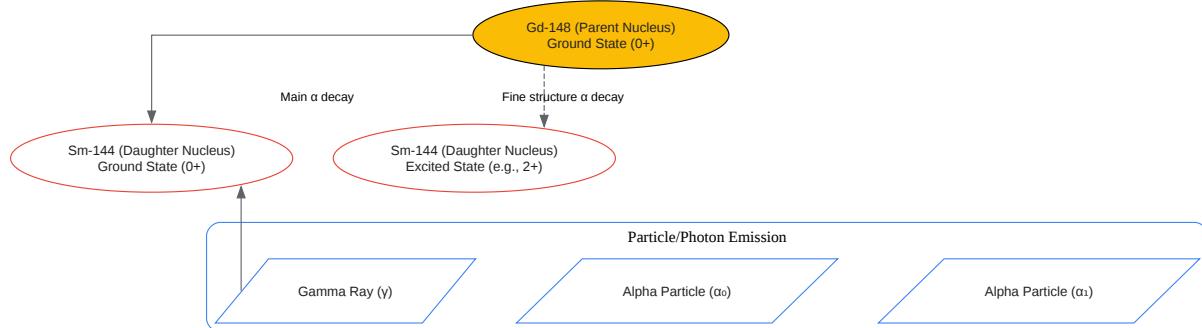
The alpha decay of ^{148}Gd provides valuable data for investigating nuclear structure.

Application Note

The study of alpha decay fine structure, where alpha particles are emitted with slightly different energies corresponding to the daughter nucleus being left in its ground state or an excited state, provides insights into the nuclear structure of both the parent and daughter nuclei. The branching ratios and hindrance factors for alpha decay to different excited states in the daughter nucleus (^{144}Sm) are sensitive to the nuclear wave functions and can be used to test nuclear models.

Experimental Protocol: Alpha Decay Spectroscopy of ^{148}Gd

Materials:


- High-purity ^{148}Gd source
- High-resolution alpha spectrometer
- Gamma-ray detector (e.g., HPGe) for alpha-gamma coincidence measurements (optional but recommended)
- Data acquisition system capable of coincidence measurements

Protocol:

- Source and Detector Setup:
 - Prepare a thin, uniform ^{148}Gd source to minimize self-absorption and energy straggling.
 - Position the source and alpha detector in a vacuum chamber.
 - If performing alpha-gamma coincidence, place a gamma-ray detector in close proximity to the source, outside the vacuum chamber or with a thin window.

- High-Resolution Alpha Spectroscopy:
 - Acquire a high-statistics alpha spectrum of the ^{148}Gd source.
 - Carefully analyze the spectrum for any low-intensity peaks corresponding to alpha decay to excited states in ^{144}Sm . The main peak corresponds to the transition to the ground state.
- Alpha-Gamma Coincidence Measurement (Optional):
 - Set up the data acquisition system to record alpha and gamma events in coincidence.
 - An alpha particle detected in the silicon detector will trigger the system to look for a coincident gamma-ray in the HPGe detector.
 - The energy of the coincident gamma-ray corresponds to the de-excitation of the ^{144}Sm nucleus, confirming the alpha decay to that excited state.
- Data Analysis:
 - Determine the energies and intensities of the alpha groups.
 - Calculate the branching ratios for the decay to each excited state.
 - Calculate the hindrance factors (HF) for the alpha transitions to excited states, which compare the experimental partial half-life to a theoretical value for an unhindered transition.
 - Compare the experimental data with theoretical predictions from nuclear structure models.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. A combined 148Gd/244Cm source for energy calibration of alpha-spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpansa.gov.au [arpansa.gov.au]

- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Gadolinium-148 in Nuclear Physics Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1240889#applications-of-gadolinium-148-in-nuclear-physics-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com